

"2-(2-Aminoethyl)benzoic acid hydrochloride" molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(2-Aminoethyl)benzoic acid hydrochloride

Cat. No.: B563983

[Get Quote](#)

Technical Guide: 2-(2-Aminoethyl)benzoic Acid Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Aminoethyl)benzoic acid hydrochloride is a chemical compound of interest in pharmaceutical and biochemical research. Its structure, possessing both a carboxylic acid and a primary amine group, makes it a versatile building block for the synthesis of more complex molecules. This guide provides a comprehensive overview of its fundamental properties, including its molecular weight and chemical formula, and explores its potential applications and relevant experimental considerations.

Core Molecular Data

A clear understanding of the fundamental properties of **2-(2-Aminoethyl)benzoic acid hydrochloride** is essential for its application in research and development. The key quantitative data for this compound are summarized in the table below.

Property	Value
Molecular Formula	C ₉ H ₁₁ NO ₂ ·HCl
Molecular Weight	201.65 g/mol
CAS Number	102879-42-5

Synthesis and Characterization

The synthesis of **2-(2-Aminoethyl)benzoic acid hydrochloride** can be approached through several established organic chemistry routes. While a definitive, publicly available, step-by-step protocol is not extensively documented, the general strategies involve the modification of benzoic acid derivatives.

One common conceptual approach involves the introduction of an aminoethyl group onto the benzoic acid backbone. This could potentially be achieved through methods such as the Gabriel synthesis or by reacting a suitable benzoic acid precursor with a protected aminoethylating agent, followed by deprotection and salt formation.

Another plausible synthetic route is the reduction of a corresponding nitro compound. For instance, the synthesis could start from a 2-(2-nitroethyl)benzoic acid precursor, where the nitro group is subsequently reduced to a primary amine, followed by treatment with hydrochloric acid to yield the desired hydrochloride salt.

Characterization of the synthesized compound would typically involve a suite of analytical techniques to confirm its identity and purity. These methods include:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial to elucidate the chemical structure by identifying the different types of protons and carbons and their connectivity.
- High-Performance Liquid Chromatography (HPLC): A validated HPLC method would be necessary to determine the purity of the compound and to quantify it in various matrices.
- Mass Spectrometry (MS): This technique would be used to confirm the molecular weight of the compound.

Potential Applications in Research and Drug Development

Derivatives of benzoic acid have been investigated for a wide range of biological activities, and **2-(2-Aminoethyl)benzoic acid hydrochloride** serves as a valuable intermediate in the synthesis of novel therapeutic agents.

Intermediate for Neurological Disorder Research

One of the key areas of interest for this compound is in the development of pharmaceuticals targeting neurological disorders. The amino and carboxylic acid functional groups provide convenient handles for chemical modification, allowing for the creation of a library of derivatives that can be screened for activity against various neurological targets.

Biochemical Research

In the field of biochemical research, this molecule can be utilized in studies related to amino acid metabolism and the synthesis of enzyme inhibitors or receptor ligands. Its structural similarity to endogenous molecules may allow it to interact with biological systems in specific ways.

Experimental Workflow: A Conceptual Overview

The following diagram illustrates a generalized workflow for the synthesis and subsequent biological evaluation of derivatives of **2-(2-Aminoethyl)benzoic acid hydrochloride**. This represents a logical progression from chemical synthesis to biological testing, a common paradigm in drug discovery.

Caption: Conceptual workflow for drug discovery using **2-(2-Aminoethyl)benzoic acid hydrochloride**.

Conclusion

2-(2-Aminoethyl)benzoic acid hydrochloride is a compound with significant potential as a versatile building block in medicinal chemistry and biochemical research. Its well-defined molecular weight and formula provide a solid foundation for its use in the synthesis of novel compounds, particularly in the pursuit of new therapies for neurological disorders. Further

research into detailed synthetic protocols and the biological activities of its derivatives is warranted to fully explore its therapeutic potential.

- To cite this document: BenchChem. ["2-(2-Aminoethyl)benzoic acid hydrochloride" molecular weight and formula]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b563983#2-2-aminoethyl-benzoic-acid-hydrochloride-molecular-weight-and-formula\]](https://www.benchchem.com/product/b563983#2-2-aminoethyl-benzoic-acid-hydrochloride-molecular-weight-and-formula)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com